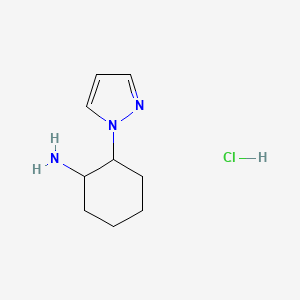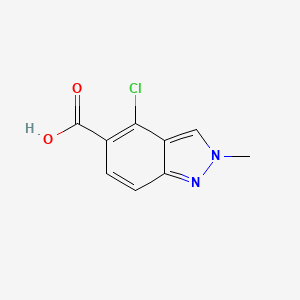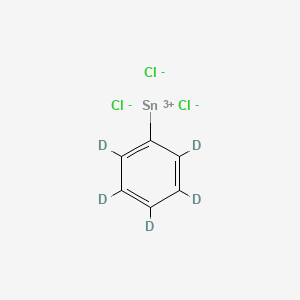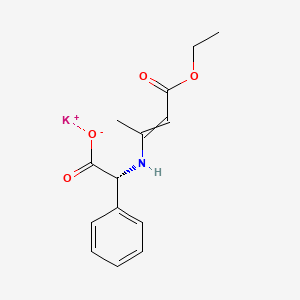
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt is a chemical compound with the molecular formula C14H16KNO4 and a molecular weight of 301.38 g/mol . It is also known by its IUPAC name, potassium (2R)-2-[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate. This compound is used in various chemical and pharmaceutical applications, particularly in the synthesis of semisynthetic penicillins and cephalosporins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt involves the reaction of D-(-)-phenylglycine with N-methylbut-2-enoate ethyl ester under specific conditions. The reaction typically requires a base such as potassium hydroxide to facilitate the formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Applied in the manufacturing of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt involves its interaction with specific molecular targets and pathways. In the synthesis of antibiotics, it acts as a precursor that undergoes further chemical transformations to form active pharmaceutical ingredients . The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine: Similar in structure but without the potassium salt form.
D-(-)-Phenylglycine: A precursor used in the synthesis of the compound.
Semisynthetic Penicillins and Cephalosporins: Antibiotics synthesized using the compound as an intermediate.
Uniqueness
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its potassium salt form enhances its solubility and reactivity, making it a valuable intermediate in pharmaceutical synthesis.
Propiedades
Fórmula molecular |
C14H16KNO4 |
|---|---|
Peso molecular |
301.38 g/mol |
Nombre IUPAC |
potassium;(2R)-2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate |
InChI |
InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/t13-;/m1./s1 |
Clave InChI |
QMWWAEFYIXXXQW-BTQNPOSSSA-M |
SMILES isomérico |
CCOC(=O)C=C(C)N[C@H](C1=CC=CC=C1)C(=O)[O-].[K+] |
SMILES canónico |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



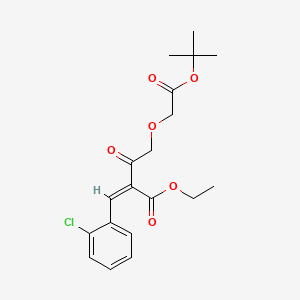

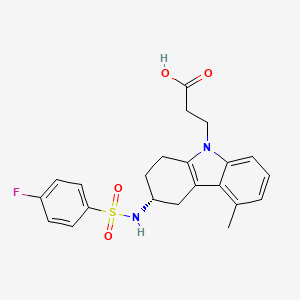

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
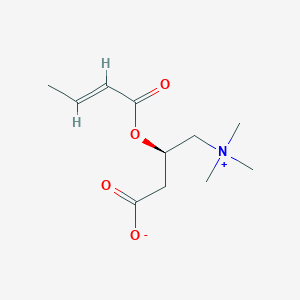
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
